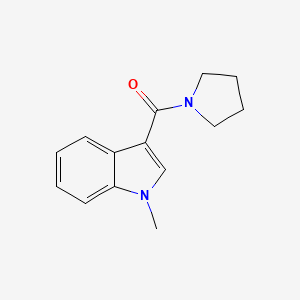

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone, commonly known as MDMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications in the field of medicine. This compound is a potent agonist of the cannabinoid receptors and has been shown to exhibit similar effects to those of delta-9-tetrahydrocannabinol (THC), the active ingredient in cannabis.

Applications De Recherche Scientifique

Synthetic Cannabinoid Analysis

“(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone,” also known as UR-144, has been extensively studied for its effects as a synthetic cannabinoid. It was identified in numerous legal highs seized from the global drug market since 2012, gaining popularity as an alternative to cannabis. The compound was analyzed in blood samples of 39 cases, showing a range of physiological effects including slurred speech, dilated pupils, and euphoria. This study underscores the compound’s psychoactive properties and its relevance in forensic science (Adamowicz et al., 2017).

Methanol Synthesis and Decomposition

In the context of energy conservation, research has explored the synthesis and decomposition reactions of methanol, highlighting its role in thermal energy transport systems. This process, involving the carbonylation of methanol to methyl formate followed by hydrogenolysis, demonstrates the compound’s utility in recovering wasted or unused discharged heat for thermal energy demands in residential and commercial areas. The study focuses on developing catalysts and reactors for efficient methanol synthesis, contributing to sustainable energy solutions (Qiusheng Liu et al., 2002).

Methadone Metabolomics

While not directly mentioning “(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone,” research on methadone’s metabolomics provides insight into the metabolism of structurally related compounds. Methadone, metabolized primarily through the cytochrome P450 system, generates a variety of metabolites through pathways that may be relevant to the metabolism of other complex organic compounds. Understanding these pathways can inform the pharmacokinetics and toxicology of related substances (Dinis-Oliveira, 2016).

Methanogenic Archaea and Methanotrophs

Studies on methanogenic archaea and methanotrophs delve into microbial processes that could be indirectly relevant to the research and application of “(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone.” These microorganisms play crucial roles in methane production and oxidation, processes that are part of global carbon cycling and have implications for bioenergy and carbon sequestration technologies. The research explores the ecology, characteristics, and potential biotechnological applications of these microorganisms (Saengkerdsub & Ricke, 2014; Strong et al., 2015).

Catalysis and Chemical Transformations

Further research has focused on catalysis and chemical transformations, such as the reforming of methanol, which could be relevant to the synthesis or modification of “(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone.” These studies provide insights into the development of catalysts and reaction mechanisms for efficient chemical synthesis, offering potential pathways for the creation or modification of complex organic molecules, including synthetic cannabinoids (Yong et al., 2013).

Mécanisme D'action

Target of Action

Indole derivatives, which include (1-methyl-1h-indol-3-yl)(1-pyrrolidinyl)methanone, are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s worth noting that indole derivatives have been found to inhibit tubulin polymerization, a crucial process in cell division . This suggests that (1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone might interact with its targets in a similar manner, leading to changes in cellular processes.

Result of Action

Based on the potential inhibitory effect on tubulin polymerization, it can be inferred that this compound might induce cell cycle arrest, specifically at the g2/m phase, and potentially lead to cell apoptosis .

Propriétés

IUPAC Name |

(1-methylindol-3-yl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-15-10-12(11-6-2-3-7-13(11)15)14(17)16-8-4-5-9-16/h2-3,6-7,10H,4-5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDDBDUTVXISBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-indol-3-yl)(1-pyrrolidinyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2572370.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)

![2-Chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2572376.png)

![Ethyl 4-{4-[(2,5-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2572381.png)

![2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide](/img/structure/B2572384.png)

![(Z)-2-cyano-N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2572390.png)